molecular formula C10H13Cl2N3 B6218015 8-(aminomethyl)quinolin-4-amine dihydrochloride CAS No. 2751610-68-9

8-(aminomethyl)quinolin-4-amine dihydrochloride

Cat. No.: B6218015
CAS No.: 2751610-68-9
M. Wt: 246.1
Attention: For research use only. Not for human or veterinary use.
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Description

8-(aminomethyl)quinolin-4-amine dihydrochloride is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is particularly valuable in the fields of chemistry, biology, medicine, and industry due to its broad-spectrum anti-infective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(aminomethyl)quinolin-4-amine dihydrochloride typically involves the functionalization of the quinoline ring. Common synthetic routes include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These classical protocols are often employed to construct the principal quinoline scaffold. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and other advanced technologies to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

8-(aminomethyl)quinolin-4-amine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, photocatalysts, and metal-free conditions. The reactions often involve the formation of C–C and C–Z (Z = heteroatom) bonds through mechanisms such as single electron transfer (SET) pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the functionalization of the 8-aminoquinoline ring can lead to the formation of various substituted derivatives with enhanced biological activities .

Properties

CAS No.

2751610-68-9

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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